molecular formula C6H14BrO4P B14477136 Diethyl (1-bromo-2-hydroxyethyl)phosphonate CAS No. 65345-03-1

Diethyl (1-bromo-2-hydroxyethyl)phosphonate

Cat. No.: B14477136
CAS No.: 65345-03-1
M. Wt: 261.05 g/mol
InChI Key: PMELWARJWLTSBG-UHFFFAOYSA-N
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Description

Diethyl (1-bromo-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO3P. It is a derivative of phosphonic acid and is characterized by the presence of a bromo and a hydroxy group attached to an ethyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-dibromoethane under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 1,2-dibromoethane.

    Conditions: Basic conditions, often using a base such as sodium hydroxide.

    Procedure: The reactants are mixed and heated, leading to the substitution of one bromine atom with the phosphonate group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-bromo-2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of diethyl (1-bromo-2-oxoethyl)phosphonate.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form diethyl (2-hydroxyethyl)phosphonate.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of various substituted phosphonates.

    Oxidation: Formation of diethyl (1-bromo-2-oxoethyl)phosphonate.

    Reduction: Formation of diethyl (2-hydroxyethyl)phosphonate.

Scientific Research Applications

Diethyl (1-bromo-2-hydroxyethyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of organophosphorus compounds, including phosphonates and phosphinates.

    Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (1-bromo-2-hydroxyethyl)phosphonate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Diethyl (1-bromo-2-hydroxyethyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl (1-hydroxyethyl)phosphonate: Lacks the bromine atom and has different reactivity and applications.

    Diethyl (1-bromoethyl)phosphonate: Lacks the hydroxy group and has different chemical properties.

    Diethyl (1-chloro-2-hydroxyethyl)phosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.

The uniqueness of this compound lies in its dual functional groups (bromo and hydroxy), which provide versatility in chemical reactions and applications.

Properties

CAS No.

65345-03-1

Molecular Formula

C6H14BrO4P

Molecular Weight

261.05 g/mol

IUPAC Name

2-bromo-2-diethoxyphosphorylethanol

InChI

InChI=1S/C6H14BrO4P/c1-3-10-12(9,11-4-2)6(7)5-8/h6,8H,3-5H2,1-2H3

InChI Key

PMELWARJWLTSBG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CO)Br)OCC

Origin of Product

United States

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